

Chemical structure and properties of Cetagliptin

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Compound of Interest

Compound Name: Cetagliptin

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An In-Depth Technical Guide to **Cetagliptin**: Chemical Structure, Properties, and Pharmacological Profile

Introduction

Cetagliptin is a novel, orally active, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] As a member of the gliptin class, **Cetagliptin** enhances the body's natural ability to control blood sugar by increasing the levels of incretin hormones.[4] This technical guide provides a comprehensive overview of its chemical characteristics, physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

Cetagliptin's chemical identity is defined by its unique structure, which is central to its selective inhibition of the DPP-4 enzyme. While the free base form of **Cetagliptin** is a viscous oil, it is often developed as a phosphate or oxalate salt to improve its properties for pharmaceutical formulation.[5]

Table 1: Chemical Identity of **Cetagliptin**

Identifier	Value
IUPAC Name	7-[(3R)-3-Amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-8-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
CAS Number	2243737-33-7
Molecular Formula	C ₁₉ H ₂₀ F ₆ N ₅ O (for Cetagliptin base)

| Molecular Weight | 464.39 g/mol (for **Cetagliptin** base) |

Table 2: Physicochemical Properties of **Cetagliptin**

Property	Value	Notes
Physical Form	Viscous Oil (Free Base)	Often formulated as a phosphate salt, which exists as a crystalline solid.
IC ₅₀ (CYP2D6)	6 µM	Shows inhibitory activity against the CYP2D6 enzyme.

| Substrate for | P-glycoprotein | **Cetagliptin** is a substrate for the P-glycoprotein transporter. |

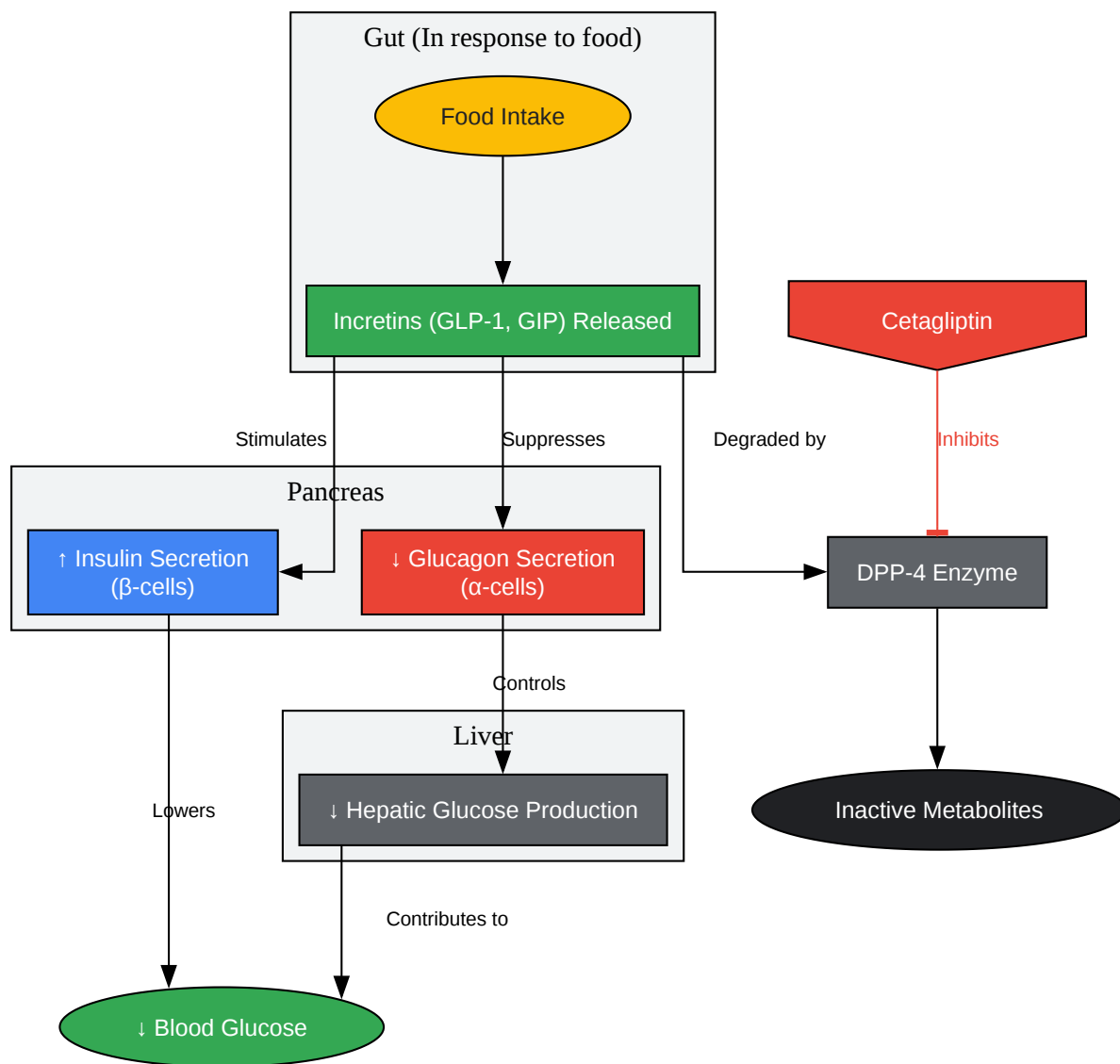
Mechanism of Action: DPP-4 Inhibition

Cetagliptin exerts its therapeutic effect by competitively and selectively inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).

By inhibiting DPP-4, **Cetagliptin** prevents the breakdown of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their action. This leads to several downstream effects that contribute to glycemic control:

- **Glucose-Dependent Insulin Secretion:** Enhanced incretin levels stimulate the pancreatic β -cells to release insulin in response to elevated blood glucose, particularly after meals.
- **Suppression of Glucagon Release:** Increased GLP-1 levels suppress the release of glucagon from pancreatic α -cells, which in turn reduces hepatic glucose production.

This glucose-dependent mechanism of action ensures that insulin secretion is stimulated primarily when blood sugar is high, minimizing the risk of hypoglycemia that can be associated with other antidiabetic agents.



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Fig. 1: Mechanism of action of **Cetagliptin** via DPP-4 inhibition.

Pharmacokinetic and Pharmacodynamic Profile

Clinical studies in Chinese patients with T2DM have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **Cetagliptin**.

Pharmacokinetics

Cetagliptin is rapidly absorbed following oral administration. It exhibits a longer elimination half-life compared to some other DPP-4 inhibitors like sitagliptin, which supports a once-daily dosing regimen.

Table 3: Pharmacokinetic Parameters of **Cetagliptin** in T2DM Patients (Multiple Doses)

Parameter	50 mg Once Daily	100 mg Once Daily	Sitagliptin 100 mg
T _{max} (h)	0.5 - 5.0	0.5 - 5.0	N/A
t _{1/2} (h)	41.9	34.9	9.12
C _{max} (ng/mL) - Day 14	162	N/A	N/A
AUC _{0-24h} (h*ng/mL) - Day 14	1530	N/A	N/A
Accumulation	Modest	Modest	None

| Steady State | Achieved after ~1 week | Achieved after ~1 week | N/A |

Data from studies in Chinese patients with Type 2 Diabetes Mellitus.

Pharmacodynamics

Cetagliptin demonstrates potent and sustained inhibition of the DPP-4 enzyme. A dose of 50 mg or higher is sufficient to achieve sustained DPP-4 inhibition of ≥80%. This inhibition leads to a significant increase in active GLP-1 levels.

Table 4: Pharmacodynamic Parameters of **Cetagliptin**

Parameter	Cetagliptin	Sitagliptin
E _{max} (DPP-4 Inhibition)	92.47%	91.68%
EC ₅₀ (DPP-4 Inhibition)	5.37 ng/mL	6.73 ng/mL
Active GLP-1 (AUEC _{0–24h})	2.20-fold increase (50 mg)	N/A

|| 3.36-fold increase (100 mg) ||

Clinical Efficacy

Phase 3 clinical trials have confirmed the efficacy and safety of **Cetagliptin** as both a monotherapy and an add-on therapy to metformin in patients with T2DM.

Table 5: Summary of Phase 3 Clinical Trial Efficacy Data (24 Weeks)

Treatment Group	Change in HbA1c from Baseline	Placebo-Subtracted HbA1c Reduction	Patients Achieving HbA1c <7.0%
Monotherapy			
Cetagliptin 50 mg	-1.08%	-0.72%	45.0%
Cetagliptin 100 mg	-1.07%	-0.72%	42.3%
Placebo	-0.35%	N/A	12.9%
Add-on to Metformin			
Cetagliptin 50 mg + Metformin	-1.23%	N/A	51.1%
Cetagliptin 100 mg + Metformin	-1.17%	N/A	49.4%

| Placebo + Metformin | N/A | N/A | 14.4% |

Cetagliptin was shown to be effective and well-tolerated, with an incidence of adverse events similar to placebo and no reported drug-related hypoglycemia.

Experimental Protocols

The evaluation of DPP-4 inhibitors like **Cetagliptin** involves standardized in vitro and in vivo experimental protocols.

In Vitro DPP-4 Inhibition Assay

This assay determines the inhibitory potency (IC_{50}) of a compound against the DPP-4 enzyme.

- Principle: A fluorometric kinetic assay measures the cleavage of a synthetic DPP-4 substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The DPP-4 enzyme cleaves the substrate, releasing the fluorescent product AMC. The rate of fluorescence increase is proportional to DPP-4 activity, and the reduction in this rate in the presence of an inhibitor indicates its potency.
- Materials:
 - Recombinant human DPP-4 enzyme
 - Fluorogenic substrate (e.g., Gly-Pro-AMC)
 - Test compound (**Cetagliptin**) and a reference inhibitor (e.g., Sitagliptin)
 - Assay buffer (e.g., Tris-HCl, pH 7.5)
 - 96-well black microplates
 - Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
- Methodology:
 - Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
 - Reaction Setup: In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound (or reference/vehicle control).
 - Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

- Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
- Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader.
- Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_{50} value.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to assess the in vivo efficacy of antihyperglycemic agents by measuring their ability to improve glucose disposal after a glucose challenge.

- Principle: In a diabetic animal model or human subjects, the drug is administered prior to an oral glucose load. Blood glucose levels are then monitored over time to assess the drug's effect on glucose tolerance.
- Materials:
 - Test subjects (e.g., diabetic mouse models like db/db mice, or human patients)
 - Test compound (**Cetagliptin**) and vehicle control
 - Glucose solution for oral gavage
 - Blood glucose monitoring equipment
- Methodology:
 - Acclimatization and Fasting: Subjects are acclimatized and then fasted overnight to ensure a baseline glucose level.
 - Dosing: The test compound (**Cetagliptin**) or vehicle is administered orally at a pre-determined time before the glucose challenge.
 - Baseline Blood Sample: A baseline blood sample ($t=0$) is collected from the tail vein (for rodents) or via venipuncture.

- Glucose Challenge: A concentrated glucose solution is administered orally (gavage).
- Blood Sampling: Blood samples are collected at specific time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes).
- Data Analysis: Plasma glucose concentrations are plotted against time for both treated and control groups. The Area Under the Curve (AUC) for the glucose excursion is calculated and compared between groups to determine the improvement in glucose tolerance.

Fig. 2: General experimental workflow for DPP-4 inhibitor development.

Conclusion

Cetagliptin is a potent and selective DPP-4 inhibitor that has demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes. Its favorable pharmacokinetic profile supports a convenient once-daily dosing regimen, and its glucose-dependent mechanism of action provides effective blood sugar lowering with a low risk of hypoglycemia. The comprehensive data from preclinical and clinical studies establish **Cetagliptin** as a valuable therapeutic option in the management of T2DM.

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References

- 1. What is Cetagliptin Phosphate used for? [synapse.patsnap.com]
- 2. mdnewslines.com [mdnewslines.com]
- 3. Use of a PK/PD Model to Select Cetagliptin Dosages for Patients with Type 2 Diabetes in Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. JP2020525553A - Cetagliptin salt, method for producing the same, drug composition, and use thereof - Google Patents [patents.google.com]

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